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molecular formula C10H12N2O4 B8686031 2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine

2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine

Cat. No. B8686031
M. Wt: 224.21 g/mol
InChI Key: JZKQRVRKEJFVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318940B2

Procedure details

To a suspension of 2-chloro-6-methoxy-3-nitropyridine (600 g) and PdCl2(PPh3)2 (33.5 g) in acetonitrile (4200 ml) at 65° C. under N2 was added dropwise over 2 h (1-ethoxyvinyl)-tributyl-stannane (1182 ml). The resulting suspension was stirred at 65° C. for 4 h then left to cool to room temperature overnight. The reaction mixture was quenched with 10% KF aqueous solution (3600 ml) with vigorous stirring and stirred for 1 h. The resulting solid was removed by vacuum filtration and washed with acetonitrile (7×1000 ml). The layers were separated and the organic layer was evaporated to 3000 ml. This was filtered through Whatman, GF/B glass microfibre filter paper and the small amount of brown solid removed was washed with MeCN (1800 ml). EtOAc (3600 ml) was added and the volume reduced to 1800 ml. Cyclohexane (3600 ml) was added and the volume reduced to 3000 ml. Cyclohexane (2400 ml) and silica gel (600 g, 1 wt) were added and allowed to stir at room temperature for 1.5 h. The solid was removed by vacuum filtration and washed with EtOAc/cyclohexane, 1:8 (4200 ml). The filtrate was reduced to 1800 ml. Cyclohexane (2400 ml) was added and the volume reduced to 1800 ml. Cyclohexane (3600 ml) and EtOAc (600 ml) and silica gel (600 g, 1 wt) were added and stirred for 1.5 h. The solid was removed by vacuum filtration and washed with EtOAc/cyclohexane 1:8 (4200 ml). The solvents were evaporated to dryness. MeCN (2000 ml) was added and evaporated to give an orange coloured oil.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
4200 mL
Type
solvent
Reaction Step One
Quantity
33.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[CH2:13]([O:15][C:16]([Sn](CCCC)(CCCC)CCCC)=[CH2:17])[CH3:14]>C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:16]([O:15][C:13]([C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1)=[CH2:14])[CH3:17] |^1:36,55|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Name
Quantity
4200 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
33.5 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
1182 mL
Type
reactant
Smiles
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 65° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 10% KF aqueous solution (3600 ml)
STIRRING
Type
STIRRING
Details
with vigorous stirring
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed by vacuum filtration
WASH
Type
WASH
Details
washed with acetonitrile (7×1000 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated to 3000 ml
FILTRATION
Type
FILTRATION
Details
This was filtered through Whatman, GF/B glass microfibre
FILTRATION
Type
FILTRATION
Details
filter paper
CUSTOM
Type
CUSTOM
Details
the small amount of brown solid removed
WASH
Type
WASH
Details
was washed with MeCN (1800 ml)
ADDITION
Type
ADDITION
Details
EtOAc (3600 ml) was added
ADDITION
Type
ADDITION
Details
Cyclohexane (3600 ml) was added
ADDITION
Type
ADDITION
Details
Cyclohexane (2400 ml) and silica gel (600 g, 1 wt) were added
STIRRING
Type
STIRRING
Details
to stir at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solid was removed by vacuum filtration
WASH
Type
WASH
Details
washed with EtOAc/cyclohexane, 1:8 (4200 ml)
ADDITION
Type
ADDITION
Details
Cyclohexane (2400 ml) was added
ADDITION
Type
ADDITION
Details
Cyclohexane (3600 ml) and EtOAc (600 ml) and silica gel (600 g, 1 wt) were added
STIRRING
Type
STIRRING
Details
stirred for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solid was removed by vacuum filtration
WASH
Type
WASH
Details
washed with EtOAc/cyclohexane 1:8 (4200 ml)
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated to dryness
ADDITION
Type
ADDITION
Details
MeCN (2000 ml) was added
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange coloured oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OC(=C)C1=NC(=CC=C1[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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